2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)aniline
Overview
Description
2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)aniline is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity : A study by Sriram et al. (2007) synthesized new compounds related to the given chemical structure, focusing on their antimycobacterial activities. Among these compounds, one demonstrated significant activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis, with potential as a new therapeutic agent against tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Potential Microtubule-Binding Agents : Odlo et al. (2010) conducted a study on 1,2,3-triazole analogs of combretastatin A-4, which are structurally related to the chemical . The study revealed that these compounds have cytotoxic effects and inhibit tubulin, suggesting their potential as microtubule-binding agents in cancer therapy (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).
Synthesis and Biological Evaluation of Oxadiazole Derivatives : Kavitha, Kannan, and Gnanavel (2016) synthesized a series of compounds including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, closely related to the query compound. These were evaluated for antidiabetic, anti-inflammatory, and anticancer activities, demonstrating the compound's potential in various therapeutic applications (Kavitha, Kannan, & Gnanavel, 2016).
Antimicrobial Activity of Triazolyl Derived Oxadiazoles : Venkatagiri et al. (2018) synthesized new triazolyl derived 1,3,4-oxadiazoles, structurally similar to the query compound, and found them to exhibit moderate antibacterial and potent antifungal activities against tested strains (Venkatagiri, Krishna, Thirupathi, Bhavani, & Reddy, 2018).
Photoluminescent Copper(I) Complexes : Manbeck, Brennessel, and Eisenberg (2011) studied copper(I) complexes incorporating 2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline derivatives. These complexes showed potential in photoluminescent applications, highlighting the versatility of triazole-based compounds in materials science (Manbeck, Brennessel, & Eisenberg, 2011).
Properties
IUPAC Name |
2-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-7-2-1-6-9(10)12-14-11(15-16-12)8-4-3-5-8/h1-2,6-8H,3-5,13H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMAWGHMQRTFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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